molecular formula C17H12FNOS B2894629 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide CAS No. 338793-89-8

5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide

Cat. No.: B2894629
CAS No.: 338793-89-8
M. Wt: 297.35
InChI Key: JBCZJCGNKHOPRG-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-N-phenylthiophene-2-carboxamide is a thiophene carboxamide derivative characterized by a fluorophenyl group at the 5-position of the thiophene ring and an N-phenyl carboxamide moiety. Key properties include:

  • Melting Point: 203.5–205 °C .
  • HRMS: [M+H]⁺ observed at m/z 298.0684 (calculated 298.0702) .
  • 1H NMR (DMSO-d₆): Signals at δ 10.25 (NH), 8.03 (thiophene-H), and aromatic protons between δ 7.12–7.80, confirming the planar structure .

This compound is part of a broader class of thiophene carboxamides investigated for anticancer activity, acting as biomimetics of combretastatin A-4 (CA-4) to inhibit tubulin polymerization .

Properties

IUPAC Name

5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNOS/c18-13-8-6-12(7-9-13)15-10-11-16(21-15)17(20)19-14-4-2-1-3-5-14/h1-11H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCZJCGNKHOPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820030
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Suzuki-Miyaura coupling and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Based on the search results, the compound "5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide" is not explicitly mentioned. However, several related thiophene carboxamide derivatives and their applications in various scientific research areas can be discussed.

Anticancer Activity

Thiophene carboxamide derivatives are considered biomimetics of the anticancer medication Combretastatin A-4 (CA-4) .

  • Mechanism of Action Compounds 2b and 2e have demonstrated activity against Hep3B (IC50 = 5.46 and 12.58 µM, respectively) . These compounds disrupt the surface of Hep3B cancer cell lines, forcing the cells to aggregate into a globular-shaped spheroid . They interact with the tubulin-colchicine-binding pocket, similar to CA-4 and colchicine . The thiophene ring plays a critical role in this interaction profile due to its high aromaticity .
  • Stability and Dynamics 2b and 2e tubulin complexes exhibit optimal dynamics trajectories within a time scale of 100 ns at 300 K, indicating high stability and compactness .
  • Structure-Activity Relationship Several series of heterocyclic carboxamide derivatives with trimethoxyphenyl moieties have been synthesized as anticancer agents . For example, St.1 demonstrated activity against Hep3B with an IC50 value of 23 µg/mL and caused cell cycle arrest in the G2/M phase . Modifying the halogen position from ortho to para increased activity against Hep3B, with IC50 values less than 11.6 μg/mL . St.2 showed an IC50 value of 7.66 μg/mL .

Anti-Enterovirus Activity

N-benzyl-N-phenylthiophene-2-carboxamide analogues have been synthesized and evaluated for antiviral activity against human enterovirus 71 (EV71) .

  • Potency Compound 5a , N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide, exhibited low micromolar activity against EV71 (EC50 = 1.42 μM) .
  • SAR Studies The thiophene-2-carboxamide core is crucial for antiviral activity . Replacement of thiophene with furan (5b) resulted in imperceptible changes in potency, while replacement with a benzene ring (5c) led to a considerable loss in activity .

Anti-inflammatory Activity

Substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives have shown anti-inflammatory activity . Compounds 5 and 6 potently suppressed COX-2 activity, with IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, compared to celecoxib (IC50 = 0.04 ± 0.01 μmol) .

ERα Inhibition

Compound 5 , a fluorinated pyrazole derivative, was docked into ERα (PDB ID: 3ERT) and showed potential as an ERα inhibitor . It had a binding affinity of -10.61 Kcal/mol, close to that of 4-OHT (-11.04 Kcal/mol), and an inhibition constant (Ki) of 16.71 nM .

Additional Research

  • Thiophene derivatives have been explored for various applications, including reversal activity and cytotoxicity .
  • Novel 4,5-diarylthiophene-2-carboxamide derivatives have been synthesized and studied for their anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Molecular Features

The target compound is compared to analogs with variations in substituents on the thiophene ring, carboxamide linkage, and aryl groups. Key examples include:

Compound Name Substituents/Modifications Molecular Formula Key Features
5-(4-Fluorophenyl)-N-phenylthiophene-2-carboxamide 5-Fluorophenyl, N-phenyl C₁₇H₁₃FN₂OS Anticancer activity; planar structure with dihedral angles favoring binding .
N-(4-(3-Methoxyphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 5-Nitrothiophene, 3-methoxy-4-CF₃-phenyl C₁₆H₁₀F₃N₃O₄S₂ Antibacterial activity; lower purity (42%) due to steric hindrance .
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 5-Nitrothiophene, 3,5-difluorophenyl C₁₄H₇F₂N₃O₃S₂ High purity (99.05%); narrow-spectrum antibacterial .
N-(3,5-Dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide (2d) 3,5-Dimethoxyphenyl carboxamide C₁₉H₁₇FNO₃S Enhanced solubility due to methoxy groups; moderate anticancer potency .
2-Thiophenefentanyl Thiophene replacing furan in fentanyl C₂₄H₂₈FN₃OS Opioid activity; sulfur substitution alters pharmacokinetics .

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances binding to tubulin via hydrophobic and electrostatic interactions, similar to CA-4 .
  • Nitro vs. Fluoro Substituents : Nitrothiophene derivatives (e.g., compounds in ) exhibit antibacterial activity, likely due to nitro group interactions with bacterial enzymes .
  • Carboxamide Linkage : Substitution of the N-phenyl group with thiazol-2-yl () or methoxy-phenyl () alters solubility and target specificity.

Structural-Activity Relationships :

  • Anticancer Activity : Requires a planar thiophene core and hydrophobic substituents (e.g., 4-fluorophenyl) for tubulin binding .
  • Antibacterial Activity : Dependent on nitro groups and thiazole-linked aryl groups for enzyme inhibition .

Physicochemical Properties

  • Melting Points : The target compound (203–205°C) has a higher MP than nitro-substituted analogs (e.g., 180–190°C for compound 7 in ), reflecting crystallinity differences .
  • Solubility : Methoxy-substituted derivatives (e.g., 2d in ) show improved aqueous solubility due to polar groups .

Biological Activity

5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as thiophene derivatives. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. The compound's structure is represented as follows:

  • Chemical Formula : C17H14FNOS
  • Molecular Weight : 297.36 g/mol

Antiviral Activity

Research has highlighted the antiviral properties of thiophene-2-carboxamide derivatives, particularly against human enterovirus 71 (EV71). A related compound, N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide, exhibited significant antiviral activity with an EC50 value of 1.42 μM against EV71, indicating that structural modifications in this class can lead to potent antiviral agents . The mechanism involves inhibiting viral replication by targeting specific viral proteins.

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied. For instance, a series of thiophene carboxamide derivatives have shown promising results against various cancer cell lines:

  • Hep3B (Hepatocellular carcinoma) : Compounds demonstrated IC50 values as low as 7.66 μg/mL, indicating substantial growth inhibition .
  • L1210 Mouse Leukemia Cells : Related compounds exhibited potent inhibition of cell proliferation with IC50 values in the nanomolar range .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Viral Protein Inhibition : The compound may bind to viral proteins, disrupting their function and inhibiting the viral life cycle.
  • Cell Cycle Arrest : In cancer cells, these compounds can induce cell cycle arrest, particularly in the G2/M phase, leading to apoptosis .

Structure-Activity Relationship (SAR)

Research into the SAR of thiophene carboxamides indicates that modifications can significantly affect biological activity:

CompoundModificationEC50/IC50 ValueActivity
5aN-(4-bromobenzyl)1.42 μM (antiviral)High
5bFuran substitution1.50 μM (antiviral)Moderate
5cBenzene substitutionLoss of activityNone
St.1Halogen position change<11.6 μg/mL (anticancer)High

Case Studies and Research Findings

  • Antiviral Study : A study evaluated a series of thiophene derivatives for their efficacy against EV71. The most potent derivative showed an EC50 comparable to existing antiviral treatments .
  • Anticancer Evaluation : Another investigation focused on the anticancer activity against Hep3B cells, revealing that specific substitutions on the thiophene ring enhanced cytotoxicity .

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